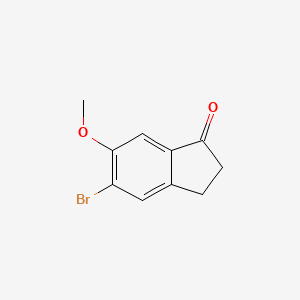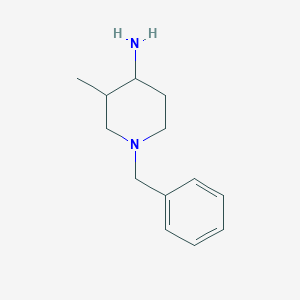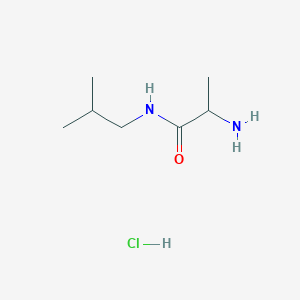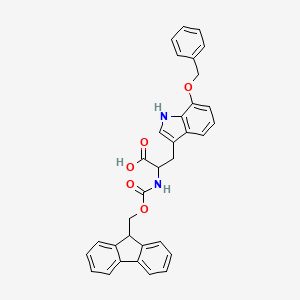![molecular formula C7H6BrN3 B1344172 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 219762-28-4](/img/structure/B1344172.png)
5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine
概要
説明
The compound 5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazo[4,5-b]pyridine, which is a fused heterocyclic compound consisting of imidazole and pyridine rings. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives often involves palladium-catalyzed cascade reactions, as demonstrated in the synthesis of related compounds such as indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . Another approach includes oxidative intramolecular C–H amination using copper(II) triflate and other reagents to synthesize polycyclic imidazo[1,2-a]pyridine analogs . Additionally, copper-mediated aerobic oxidative coupling has been employed to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides .
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridine derivatives has been elucidated using single-crystal X-ray diffraction data. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives has been confirmed using monocrystalline X-ray crystallography .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, including bromination, which typically occurs at the 3-position of the imidazo[1,2-a]pyridine ring . The orientation of bromination is influenced by the substituents on the imidazo[1,2-a]pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyridine derivatives have been characterized using techniques such as NMR spectroscopy . Theoretical calculations using DFT and TD-DFT methods have been carried out to understand the electronic properties of these compounds . Vibrational spectra and molecular structure analysis using DFT have also been performed to study the influence of methyl substitution on the properties of imidazo[4,5-b]pyridine derivatives10.
Case Studies
Several case studies have demonstrated the potential of imidazo[4,5-b]pyridine derivatives as bioactive molecules. For example, new 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and screened for their anticancer and antimicrobial activity, with some compounds showing promising results against breast cancer cell lines and bacterial strains . Additionally, molecular docking studies have been performed to evaluate the binding affinity of these derivatives as potential tyrosyl-tRNA synthetase inhibitors, with some compounds exhibiting significant binding affinities .
科学的研究の応用
-
- Imidazo[4,5-b]pyridine derivatives have shown potential in various disease conditions. They were first discovered as GABA A receptor positive allosteric modulators .
- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
- Their biochemical and biophysical properties have foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
-
- 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .
- The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
- The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .
-
Corrosion Inhibition
- One significant application of imidazo[4,5-b]pyridine derivatives, including the 6-bromo variant, is in the field of corrosion inhibition.
-
- Imidazo[4,5-b]pyridine derivatives were first discovered as GABA A receptor positive allosteric modulators .
- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
- Their medicinal potential has been recognized in the central nervous system, digestive system, cancer, inflammation, etc .
-
Anti-Inflammatory Applications
- Imidazole derivatives, including those with the imidazo[4,5-b]pyridine core, have been found to exhibit anti-inflammatory properties .
- These compounds can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, making them potentially useful in the treatment of inflammatory diseases .
特性
IUPAC Name |
5-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMQBOUOVYZIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625350 | |
| Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
219762-28-4 | |
| Record name | 5-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)




